molecular formula C13H9Cl2NO2 B4403216 2,3-dichlorobenzyl nicotinate

2,3-dichlorobenzyl nicotinate

Cat. No.: B4403216
M. Wt: 282.12 g/mol
InChI Key: VSDHDRLRPFTUCQ-UHFFFAOYSA-N
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Description

2,3-Dichlorobenzyl nicotinate is a synthetic organic compound belonging to the class of nicotinate esters. Its structure comprises a nicotinic acid moiety esterified with a 2,3-dichlorobenzyl group. The dichlorobenzyl substituent introduces significant lipophilicity and electronic effects, which influence its reactivity, stability, and biological interactions.

Synthesis typically involves coupling nicotinic acid derivatives (e.g., nicotinoyl chloride) with 2,3-dichlorobenzyl alcohol under controlled conditions. The dichloro substitution pattern on the benzyl ring distinguishes it from positional isomers (e.g., 3,4-dichlorobenzyl derivatives), which exhibit distinct physicochemical and biological profiles .

Properties

IUPAC Name

(2,3-dichlorophenyl)methyl pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c14-11-5-1-3-10(12(11)15)8-18-13(17)9-4-2-6-16-7-9/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDHDRLRPFTUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)COC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dichlorobenzyl nicotinate typically involves the esterification of 2,3-dichlorobenzyl alcohol with nicotinic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the ester bond . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichlorobenzyl nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The dichlorobenzyl moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Dichlorobenzyl nicotinate has several scientific research applications, including:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues in Nicotinate/Nicotinamide Derivatives

The following compounds share structural or functional similarities with 2,3-dichlorobenzyl nicotinate:

N-(2-Chlorobenzyl)-6-(3-methylphenyl)nicotinamide (Compound 38)
  • Structure: Features a trifluoromethyl group at the nicotinamide’s 6-position and dual chloro substituents (2-chlorobenzyl and 5-chloro-phenylamino groups).
  • Key Differences : The trifluoromethyl group increases electronegativity and metabolic stability compared to the dichlorobenzyl-nicotinate ester. This compound exhibits enhanced enzyme inhibition due to stronger hydrophobic interactions with target proteins .
Ethyl 6-Chloro-5-(trifluoromethyl)nicotinate
  • Structure : Chloro and trifluoromethyl groups at positions 5 and 6 of the pyridine ring.
  • Key Differences : The absence of a benzyl group reduces steric bulk, improving solubility but diminishing membrane permeability. The electron-withdrawing trifluoromethyl group enhances resistance to oxidative degradation compared to dichlorobenzyl derivatives .
2-Amino-N-(2,3-Dichloro-benzyl)-acetamide
  • Structure : Replaces the nicotinate ester with an acetamide group.
  • However, the lack of a pyridine ring reduces π-π stacking interactions critical for binding to aromatic enzyme pockets .

Positional Isomerism in Dichlorobenzyl Derivatives

Substituent positioning on the benzyl ring significantly impacts properties:

  • Boc-(S)-3-Amino-2-(3,4-dichlorobenzyl)propanoic Acid: The 3,4-dichloro substitution pattern enhances steric hindrance, reducing reactivity in peptide coupling compared to 2,3-dichloro derivatives. This compound is favored in multi-step syntheses requiring selective deprotection .
  • Fmoc-(S)-3-Amino-2-(2,3-dichlorobenzyl)propanoic Acid: The 2,3-dichloro configuration improves interactions with hydrophobic enzyme domains, making it superior in drug-discovery applications .

Data Table: Comparative Overview

Compound Key Substituents Molecular Weight* LogP* Biological Activity
This compound 2,3-dichlorobenzyl, nicotinate ester ~300.1 ~3.8 Antimicrobial, enzyme modulation
N-(2-Chlorobenzyl)-...nicotinamide 2-Cl-benzyl, 6-CF₃, 5-Cl ~389.8 ~4.2 Kinase inhibition
Ethyl 6-Cl-5-CF₃-nicotinate 6-Cl, 5-CF₃, ethyl ester ~253.6 ~2.9 Agrochemical activity
2-Amino-N-(2,3-DCl-benzyl)-acetamide 2,3-DCl-benzyl, acetamide ~247.1 ~2.5 Neuroprotective potential

Key Research Findings

Lipophilicity and Bioavailability: The dichlorobenzyl group in this compound confers higher LogP (~3.8) than non-halogenated analogs, favoring blood-brain barrier penetration but requiring formulation optimization for aqueous solubility .

Metabolic Stability : Chlorine atoms at the 2,3-positions resist oxidative metabolism better than 3,4-dichloro isomers, extending half-life in vivo .

Target Selectivity : Compared to trifluoromethyl-containing analogs (e.g., Compound 38), this compound shows broader-spectrum antimicrobial activity but lower specificity for kinase targets .

Q & A

Q. How can researchers optimize the synthesis of 2,3-dichlorobenzyl nicotinate to achieve high yield and purity?

Methodological Answer: Synthesis optimization requires careful selection of reaction conditions. For the dichlorobenzyl moiety, chlorination of benzyl derivatives using thionyl chloride or phosphorus pentachloride under anhydrous conditions is common. Coupling with nicotinic acid via esterification (e.g., Steglich esterification using DCC/DMAP) can improve yield. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol enhances purity. Monitor reaction progress using TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and confirm structure via NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) .

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm aromatic proton environments (e.g., dichlorobenzyl protons vs. pyridine ring in nicotinate) .
  • HPLC : Use a C18 column (UV detection at 254 nm) with acetonitrile/water (70:30) to assess purity (>98%).
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]+^+ at m/z 310.03 for C13_{13}H10_{10}Cl2_2NO2_2) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact (potential irritant; see dichlorobenzyl chloride safety data) .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Waste Disposal : Segregate halogenated waste and neutralize with alkaline solutions before disposal .

Advanced Research Questions

Q. How can molecular docking studies predict the interaction between this compound and target enzymes like collagenase?

Methodological Answer:

  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Parameters : Set grid boxes around catalytic sites (e.g., collagenase’s Gln215 and Tyr201) and apply Lamarckian genetic algorithms .
  • Validation : Compare computed binding energies (e.g., Gibbs free energy < -6 kcal/mol) with experimental IC50_{50} values from enzymatic assays .

Q. What experimental strategies resolve contradictions in reported IC50_{50}50​ values for this compound across studies?

Methodological Answer:

  • Standardize Assays : Use uniform enzyme sources (e.g., recombinant collagenase) and buffer conditions (pH 7.4, 25°C).
  • Control Variables : Account for substituent positional effects (e.g., 2,3-dichloro vs. 2,4-dichloro analogs altering π–π interactions) .
  • Statistical Analysis : Apply ANOVA to compare inter-lab data and validate via dose-response curves (n ≥ 3 replicates) .

Q. How can environmental fate studies assess the persistence of this compound in aquatic systems?

Methodological Answer:

  • Degradation Analysis : Use GC-MS (e.g., SPEX CertiPrep methods) to monitor hydrolysis/byproducts in water at varying pH/temperature .
  • Biotic Studies : Inoculate water samples with Pseudomonas spp. to assess microbial degradation rates.
  • Metabolite Tracking : Identify chlorinated intermediates via LC-QTOF-MS and compare with environmental standards (e.g., 2,3-dichlorobenzyl alcohol) .

Q. What in vitro models investigate the impact of this compound on nicotinamide metabolism?

Methodological Answer:

  • Cell Lines : Use HepG2 cells to model hepatic metabolism.
  • Pathway Analysis : Quantify NAD+^+/NADH ratios via colorimetric assays and track nicotinamide metabolites (e.g., 1-methylnicotinamide) using LC-MS .
  • Gene Expression : Perform qPCR for NAMPT (nicotinamide phosphoribosyltransferase) to assess pathway modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-dichlorobenzyl nicotinate
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2,3-dichlorobenzyl nicotinate

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